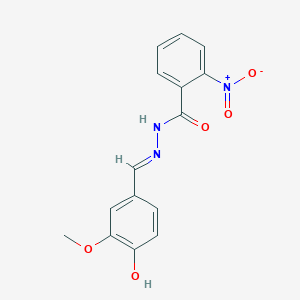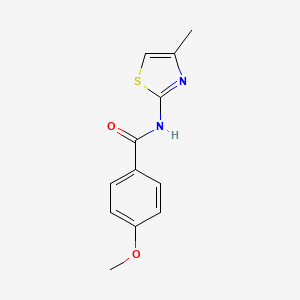![molecular formula C24H30N2O2 B6098988 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Mécanisme D'action
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide works by selectively binding to BTK and inhibiting its activity. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the suppression of tumor growth. It has also been shown to inhibit the migration and invasion of malignant B cells, further contributing to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects. However, like other small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as its bioavailability and half-life, which can affect its efficacy in vivo.
Orientations Futures
There are several potential future directions for the research and development of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide. One area of interest is the combination of this compound with other targeted therapies, such as PI3K inhibitors, to enhance its anti-tumor effects. Another potential direction is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis, where BTK plays a key role in the pathogenesis of the disease. Additionally, further studies are needed to better understand the pharmacokinetic properties of this compound and to optimize its dosing and administration for maximum efficacy.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selectivity for BTK and its ability to induce apoptosis in B-cell malignancies make it a promising candidate for the treatment of CLL and NHL. Further research is needed to fully understand its potential and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 3-acetylbenzaldehyde and piperidine to form 1-(3-acetylbenzyl)-4-piperidinone. This intermediate is then reacted with 3-methylphenylmagnesium bromide to form the final product, this compound.
Applications De Recherche Scientifique
3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, this compound has shown potent anti-tumor activity and has been found to be effective in inhibiting BTK signaling in various B-cell malignancies.
Propriétés
IUPAC Name |
3-[1-[(3-acetylphenyl)methyl]piperidin-4-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-18-5-3-8-23(15-18)25-24(28)10-9-20-11-13-26(14-12-20)17-21-6-4-7-22(16-21)19(2)27/h3-8,15-16,20H,9-14,17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVATUFYJYYIVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)CC3=CC(=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6098911.png)
![N-cyclopentyl-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B6098916.png)
![5-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6098925.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6098932.png)
![1-(3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6098938.png)


![2-[1-(1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6098947.png)
![3-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6098950.png)

![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)
amine](/img/structure/B6098977.png)